2-tert-Butylbenzoyl chloride

Description

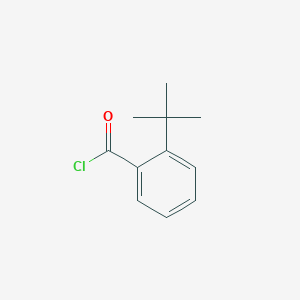

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOZLLNCVHPQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548910 | |

| Record name | 2-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16372-51-3 | |

| Record name | 2-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of tert-Butylbenzoyl chloride, with a specific focus on the ortho-isomer, 2-tert-Butylbenzoyl chloride. It is important to note that while this compound is of interest in synthetic chemistry, publicly available, experimentally determined physical property data for this compound is scarce. In contrast, the para-isomer, 4-tert-Butylbenzoyl chloride, is well-characterized.

Therefore, this guide will present the available information for this compound, including its synthesis, and will use the data for 4-tert-Butylbenzoyl chloride as a comparative reference, with the clear denotation that these are distinct chemical entities. This approach is intended to provide researchers with the most comprehensive information currently available.

Physicochemical Properties

As noted, there is a significant disparity in the available physical property data between the 2-tert-butyl and 4-tert-butyl isomers of benzoyl chloride.

This compound (CAS: 16372-51-3)

Searches for experimentally determined physical properties such as boiling point, melting point, density, and refractive index for this compound have yielded no specific data from common chemical suppliers or in published literature. Chemical vendors that list this compound often report "No data available" for these properties.[1]

4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1): A Comparative Analogue

To provide a contextual understanding of the potential physical properties of the 2-tert-butyl isomer, the well-documented properties of 4-tert-Butylbenzoyl chloride are summarized in the table below. It is crucial to reiterate that these values are for the para-isomer and should not be assumed to be identical for the ortho-isomer due to the potential for steric and electronic effects to influence physical properties.

| Property | Value for 4-tert-Butylbenzoyl Chloride |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Appearance | Clear colorless to pale yellow liquid[2][3] |

| Boiling Point | 135 °C at 20 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n20/D 1.536 (lit.) |

| Flash Point | 87 °C (188.6 °F) - closed cup |

Experimental Protocols

Synthesis of this compound

While specific experimental data for the physical properties of this compound is limited, its synthesis from the corresponding carboxylic acid is a standard chemical transformation. The following protocol is a representative method for the preparation of this compound from 2-tert-butylbenzoic acid.

Objective: To synthesize this compound by the chlorination of 2-tert-butylbenzoic acid.

Reaction:

Materials:

-

2-tert-butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent)

-

Dry glassware (Round-bottom flask, condenser with a drying tube, addition funnel if necessary)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-tert-butylbenzoic acid. The condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.

-

Addition of Thionyl Chloride: To the flask, add an excess of thionyl chloride (typically 2-3 molar equivalents). The reaction can be performed neat or in an inert solvent like toluene. The use of a solvent can help to control the reaction temperature.

-

Reaction: The mixture is gently heated to reflux (the boiling point of the solvent or thionyl chloride if no solvent is used). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-tert-butylbenzoic acid.

This technical guide has provided the available information on the physical properties of this compound. The scarcity of experimental data for this specific isomer highlights the need for further research and characterization. By presenting the data for the analogous 4-tert-Butylbenzoyl chloride and a detailed synthesis protocol, this guide aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. As new data becomes available, it will be crucial to update our understanding of the physicochemical properties of this compound.

References

An In-depth Technical Guide to 2-tert-Butylbenzoyl Chloride (CAS 1710-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butylbenzoyl chloride, a key chemical intermediate. It covers its fundamental properties, synthesis, reactivity, and applications, with a focus on data and experimental methodologies relevant to research and development.

Chemical Properties and Data

This compound is a sterically hindered acyl chloride. The bulky tert-butyl group at the ortho position significantly influences its reactivity, often providing selectivity in its reactions.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1710-98-1 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 118-120 °C at 10 mmHg |

| Density | 1.076 g/cm³ |

| Refractive Index | 1.529 |

| Solubility | Reacts with water; Soluble in common organic solvents (e.g., THF, DCM, toluene) |

Spectroscopic Data

| Spectroscopy | Key Data Points |

| ¹H NMR (CDCl₃) | δ ~1.4 (s, 9H, C(CH₃)₃), 7.2-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-135 (Ar-C), ~168 (C=O) |

| IR (Neat) | ~1780 cm⁻¹ (C=O stretch, acyl chloride) |

| Mass Spec (EI) | m/z 196 (M⁺), 161 (M⁺ - Cl), 141, 115, 91, 57 |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of 2-tert-butylbenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To synthesize this compound from 2-tert-butylbenzoic acid.

Materials:

-

2-tert-butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-tert-butylbenzoic acid in anhydrous toluene.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the mixture at room temperature.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

-

Maintain the reflux until the reaction is complete, which is indicated by the cessation of gas evolution (HCl and SO₂) and the dissolution of the starting material. This typically takes 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Key Reactions and Applications

This compound is a versatile reagent used in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.

Amide Formation

The reaction of this compound with primary or secondary amines is a common method for forming sterically hindered amides. These amides are often found as structural motifs in biologically active molecules.

Caption: General workflow for amide synthesis.

Experimental Protocol: Synthesis of N-Phenyl-2-tert-butylbenzamide

Objective: To synthesize an amide via the reaction of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve aniline and pyridine (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amide by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-tert-butylbenzoyl group onto an aromatic ring. A Lewis acid catalyst, such as AlCl₃, is required for this transformation.

Caption: Workflow for Friedel-Crafts acylation.

Applications in Drug Development and Agrochemicals

The 2-tert-butylbenzoyl moiety is present in a number of patented compounds with potential applications in pharmaceuticals and agrochemicals. The sterically hindered nature of this group can impart desirable properties such as increased metabolic stability or specific binding interactions with biological targets. Its derivatives have been investigated for use as insecticides, fungicides, and as components of active pharmaceutical ingredients.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It will react with water and other protic solvents to release corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

This guide provides a summary of the key technical aspects of this compound. For more detailed information, researchers are encouraged to consult the primary literature and chemical databases.

An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzoyl chloride, a member of the acyl halide family, is a versatile reagent in organic synthesis, finding significant application in the pharmaceutical and materials science industries. Its chemical structure, featuring a reactive acyl chloride group and a sterically hindering tert-butyl group, imparts unique reactivity and selectivity in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, key reactions, and applications, with a focus on detailed experimental protocols and the underlying reaction mechanisms.

Chemical and Physical Properties

4-tert-Butylbenzoyl chloride is a colorless to light yellow liquid.[1] The presence of the bulky tert-butyl group influences its physical and chemical characteristics. Key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-tert-butylbenzoyl chloride |

| CAS Number | 1710-98-1 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol [2] |

| Boiling Point | 135 °C at 20 mmHg[3] |

| Density | 1.007 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.536[3] |

Safety and Handling

4-tert-Butylbenzoyl chloride is a corrosive substance that reacts with water and moisture.[2] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents.[2]

Applications in Synthesis and Drug Development

The primary utility of 4-tert-butylbenzoyl chloride lies in its function as an acylating agent. It is employed in the synthesis of a variety of organic compounds, including ketones, esters, and amides. These products often serve as intermediates in the development of pharmaceuticals and advanced materials.

Notably, it is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems, which have applications in organic light-emitting diodes (OLEDs).[2][3] Furthermore, derivatives of 4-tert-butylbenzoyl chloride are investigated for their potential biological activities. Some studies suggest that related compounds may inhibit protein synthesis by binding to nuclear DNA, indicating a potential avenue for therapeutic research.[1]

Key Reactions: Friedel-Crafts Acylation

A cornerstone reaction involving acyl chlorides is the Friedel-Crafts acylation, which is a powerful method for forming carbon-carbon bonds with aromatic compounds. This reaction introduces an acyl group to an aromatic ring, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4'-tert-Butylacetophenone via Friedel-Crafts Acylation

The following protocol details the synthesis of a related compound, 4'-tert-butylacetophenone, which illustrates the general procedure for a Friedel-Crafts acylation. This reaction involves the acylation of tert-butylbenzene with acetyl chloride, a process analogous to the acylation of an aromatic compound with 4-tert-butylbenzoyl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄)

-

Acetyl chloride (CH₃COCl)

-

tert-Butylbenzene

-

Water

-

Ice

-

35% Hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel, suspend 514 grams (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.

-

While vigorously stirring the mixture, add 302 grams (3.85 mol) of acetyl chloride over a period of 1 hour, maintaining the temperature below 10°C.[4]

-

Subsequently, add 469 grams (3.5 mol) of tert-butylbenzene to the reaction mixture over 3 hours, ensuring the temperature remains below 5°C.[4]

-

After the addition is complete, continue stirring for 1 hour without cooling.

-

Pour the reaction mixture into a vessel containing a mixture of 500 milliliters of water, 1.7 kilograms of ice, and 150 milliliters of 35% hydrochloric acid.[4]

-

Separate the organic phase, wash it to neutrality, and then dry it.

-

Distill off the solvent to obtain the crude product.[4]

This procedure can be adapted for the reaction of 4-tert-butylbenzoyl chloride with an appropriate aromatic substrate to synthesize the corresponding ketone.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through several key steps, which are visualized in the workflow diagram below.

Caption: Workflow of the Friedel-Crafts Acylation Mechanism.

Conclusion

4-tert-Butylbenzoyl chloride is a valuable reagent for organic chemists, particularly in the fields of drug discovery and materials science. Its utility in Friedel-Crafts acylation and other nucleophilic substitution reactions allows for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe use in a research and development setting.

References

Key chemical reactions involving 2-tert-Butylbenzoyl chloride

An In-depth Technical Guide to the Core Chemical Reactions of 2-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical reactions involving this compound, a key intermediate in various synthetic applications. The document focuses on its core reactivity, presenting key reaction pathways, experimental methodologies, and quantitative data to support laboratory and development work.

Introduction and Core Reactivity

This compound (C₁₁H₁₃ClO) is an acyl chloride characterized by a bulky tert-butyl group positioned ortho to the benzoyl chloride moiety.[1] This substitution pattern imparts significant steric hindrance around the reactive carbonyl center, which can influence reaction kinetics and product selectivity. The core reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. As with other acyl chlorides, it is a versatile reagent for acylation reactions. It is sensitive to moisture and reacts with water.[2][3]

Key Chemical Reactions

The two primary categories of reactions for this compound are Friedel-Crafts acylation and nucleophilic acyl substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis, creating carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5][6] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.[5][6]

Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion. This potent electrophile is generated when the Lewis acid coordinates to the chlorine atom of the benzoyl chloride, facilitating its departure as part of an AlCl₄⁻ complex. The acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution step. A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the catalyst.[4][6]

Quantitative Data: While specific data for the 2-tert-butyl isomer is sparse in readily available literature, studies on the related 4-tert-butylbenzoyl chloride provide valuable insights. The reaction between 4-tert-butylbenzoyl chloride and mesitylene, promoted by AlCl₃, has been investigated, demonstrating first-order kinetics.[7]

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-tert-Butylbenzoyl Chloride + Mesitylene | AlCl₃ | Not specified | Not specified | Not specified | [7] |

| Benzene + Ethanoyl Chloride | AlCl₃ | Benzene | Cold, then 60 | Good | [8] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: The aromatic substrate (e.g., benzene, 1.2 eq) and a solvent (e.g., dichloromethane or excess substrate) are added to the flask and cooled in an ice bath to 0°C. Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise with stirring.[9]

-

Addition of Acyl Chloride: this compound (1.0 eq) is dissolved in a minimal amount of the dry solvent and added dropwise via the dropping funnel to the cooled, stirring mixture over 30 minutes. The reaction often produces HCl gas.[8][9]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It may be heated to reflux (e.g., 60°C) for 1-2 hours to ensure the reaction goes to completion.[8]

-

Workup: The reaction mixture is cooled again in an ice bath and slowly quenched by the careful addition of ice-cold water, followed by dilute HCl to dissolve the aluminum salts.[9]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.

Nucleophilic Acyl Substitution

This is the most fundamental reaction class for acyl chlorides. The reaction proceeds through a two-step, addition-elimination mechanism where a nucleophile replaces the chloride.[10] Unlike Sₙ2 reactions, this pathway involves a tetrahedral intermediate.[10] The high reactivity of the acyl chloride allows for the synthesis of a wide array of carboxylic acid derivatives.

Mechanism: The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[10] This intermediate is typically unstable. In the second step, the carbonyl double bond is reformed by the expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻), a very weak base.[11]

Common Nucleophilic Substitution Reactions and Products

| Nucleophile (Reagent) | Product Class |

| H₂O (Water) | Carboxylic Acid |

| R'OH (Alcohol) | Ester |

| NH₃ (Ammonia) | Primary Amide |

| R'NH₂ (Primary Amine) | Secondary Amide |

| R'₂NH (Secondary Amine) | Tertiary Amide |

| R'COO⁻ (Carboxylate) | Acid Anhydride |

Experimental Protocol: General Procedure for Esterification

-

Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser under a drying tube.

-

Reagents: The alcohol (e.g., isopropanol, 1.1 eq) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine). Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

-

Addition: this compound (1.0 eq) is added dropwise to the alcohol solution at 0°C.

-

Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction is typically complete within a few hours, monitored by TLC.

-

Workup: The reaction mixture is diluted with a solvent like diethyl ether and washed sequentially with dilute HCl (to remove excess pyridine/amine), water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester is purified by column chromatography or distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chemical synthesis involving an acyl chloride, such as the Friedel-Crafts acylation described above.

References

- 1. PubChemLite - this compound (C11H13ClO) [pubchemlite.lcsb.uni.lu]

- 2. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-tert-Butylbenzoyl chloride|lookchem [lookchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cerritos.edu [cerritos.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-tert-Butylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-tert-Butylbenzoyl chloride. Given the limited availability of specific data for the 2-isomer, information from the closely related 4-tert-Butylbenzoyl chloride and general principles for acyl chlorides are included for a thorough assessment of potential risks. All personnel handling this chemical must be thoroughly trained in its hazardous properties and the necessary safety protocols.

Chemical and Physical Properties

| Property | Value (for 4-tert-Butylbenzoyl chloride) | General Acyl Chloride Characteristics |

| Molecular Formula | C₁₁H₁₃ClO | R-COCl |

| Molecular Weight | 196.67 g/mol | Varies |

| Appearance | Clear, colorless to very slightly yellow liquid.[1] | Colorless, fuming liquids with pungent odors.[2] |

| Boiling Point | 135 °C at 20 mmHg[3][4] | Generally volatile with sharp boiling points. |

| Density | 1.007 g/mL at 25 °C[3][4] | Denser than water. |

| Flash Point | 87 °C (188.6 °F) - closed cup[3] | Can be flammable or combustible. |

| Water Solubility | Reacts violently with water.[1][2] | Highly reactive with water, leading to hydrolysis.[2] |

| Stability | Moisture-sensitive; stable under recommended storage conditions. | Generally unstable in the presence of moisture and heat. |

Note: It is crucial to handle this compound with the assumption that its properties are similar to its 4-isomer, meaning it is a combustible, corrosive, and water-reactive liquid.

Hazard Identification and Toxicological Information

This compound is a hazardous chemical that requires careful handling. The primary hazards are its corrosivity, reactivity, and toxicity upon exposure.

GHS Hazard Classification (based on 4-tert-Butylbenzoyl chloride and general acyl chloride data):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

Toxicological Data:

Specific LD50 and LC50 data for this compound are not available. The toxicological effects are primarily due to its high reactivity.

-

Mechanism of Toxicity: The primary mechanism of toxicity for acyl chlorides is their rapid hydrolysis upon contact with water, including moisture in the air, on skin, or in the respiratory and gastrointestinal tracts. This reaction produces the corresponding carboxylic acid (2-tert-butylbenzoic acid) and hydrochloric acid (HCl). Both of these products are corrosive and contribute to the severe irritation and burns observed upon exposure. There are no known specific signaling pathways targeted by this compound; its toxicity is a direct result of chemical burns and tissue damage.

-

Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema (fluid in the lungs), which can be delayed in onset.[6]

-

Skin Contact: Direct contact with the liquid causes severe skin burns, redness, pain, and blisters. Prolonged contact can lead to deep, penetrating wounds.

-

Eye Contact: Vapors and liquid are extremely corrosive to the eyes and can cause severe burns, leading to permanent eye damage or blindness.

-

Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach, leading to abdominal pain and potential perforation of the digestive tract.

Experimental Protocols for Safe Handling and Disposal

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood. The following PPE is required:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Check glove compatibility charts and inspect gloves before each use.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes made of a non-porous material.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is necessary.

Laboratory Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is in proper working order.

-

Have an emergency eyewash station and safety shower readily accessible.

-

Prepare all necessary reagents and equipment before handling the chemical.

-

Have appropriate spill cleanup materials and quenching agents readily available.

-

-

Handling:

-

Work with the smallest possible quantities.

-

Keep the container tightly closed when not in use.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Use spark-proof tools and equipment.

-

Avoid contact with incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

-

-

Post-Handling:

-

Decontaminate all equipment that has come into contact with the chemical.

-

Properly label and store any unused material.

-

Wash hands and forearms thoroughly after handling.

-

Spill Cleanup Protocol

-

Immediate Actions:

-

Evacuate the immediate area and alert nearby personnel.

-

If the spill is large or you are not trained to handle it, evacuate the laboratory and call emergency services.

-

Remove all sources of ignition.

-

-

Cleanup (for small, manageable spills by trained personnel):

-

Wear the appropriate PPE as described in section 3.1.

-

Contain the spill using a non-combustible absorbent material such as vermiculite, dry sand, or a commercial acid spill neutralizer. Do NOT use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealable, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all rinseate is collected as hazardous waste.

-

Quenching and Disposal Protocol

Unused or waste this compound must be quenched before disposal. This should be done in a chemical fume hood.

-

Preparation:

-

Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.

-

Cool the flask in an ice bath.

-

Place a suitable quenching solution in the flask. A dilute solution of sodium bicarbonate or sodium hydroxide can be used. Alternatively, a non-aqueous quenching method using an alcohol like isopropanol can be employed.

-

-

Quenching:

-

Slowly add the this compound dropwise from the addition funnel into the stirred, cooled quenching solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.

-

-

Disposal:

-

Neutralize the resulting solution with either acid or base as appropriate to a pH between 6 and 8.

-

Dispose of the neutralized aqueous solution as hazardous waste in accordance with local, state, and federal regulations.

-

Mandatory Visualizations

Logical Relationship: Properties to Hazards

Caption: Relationship between chemical properties and hazards of this compound.

Experimental Workflow: Safe Handling in the Laboratory

Caption: Standard workflow for safely handling this compound.

Experimental Workflow: Spill Neutralization and Cleanup

Caption: Emergency procedure for a this compound spill.

Storage and Incompatibility

Proper storage is crucial to prevent accidents and degradation of the chemical.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7] The storage area should be designed for corrosive and combustible liquids. Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen).[7]

-

Incompatible Materials: Avoid contact with:

-

Water and moisture

-

Alcohols

-

Bases (e.g., amines, sodium hydroxide)

-

Strong oxidizing agents

-

Metals

-

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and able to swallow, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note to Physicians: Treatment should be symptomatic and supportive. Be aware of the potential for delayed pulmonary edema after inhalation exposure.

References

An In-depth Technical Guide on the Moisture Sensitivity of 2-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butylbenzoyl chloride is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and specialty chemical industries for the introduction of the 2-tert-butylbenzoyl group. However, its utility is intrinsically linked to its high reactivity, particularly its pronounced sensitivity to moisture. This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, detailing its hydrolysis, potential consequences of moisture exposure, and best practices for its handling and storage. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound while maintaining its integrity and ensuring experimental reproducibility.

Introduction

Acyl chlorides, as a class of organic compounds, are characterized by their electrophilic carbonyl carbon, making them highly susceptible to nucleophilic attack. This compound is no exception. The presence of moisture, even in trace amounts from atmospheric humidity, can lead to rapid hydrolysis. This reaction is often vigorous and exothermic, compromising the purity of the reagent and potentially leading to hazardous pressure build-up in sealed containers. Understanding and controlling the moisture sensitivity of this compound is therefore paramount for its successful application in any research or development setting.

Reaction with Water: Hydrolysis

The primary consequence of moisture exposure is the hydrolysis of this compound to 2-tert-butylbenzoic acid and hydrochloric acid (HCl) gas.[1][2][3] This reaction is typically rapid and irreversible.

Reaction Mechanism: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrogen chloride.[4]

References

Commercial Suppliers and Synthetic Applications of 2-tert-Butylbenzoyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 2-tert-Butylbenzoyl chloride, a key reagent in pharmaceutical and agrochemical research. The document details commercially available sources, summarizes key quantitative data, and provides an exemplary experimental protocol for its application in the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting typical purities and catalog numbers for easy reference.

| Supplier | Catalog Number(s) | Purity | Additional Notes |

| Merck (Sigma-Aldrich) | 733849 | 97% | Available in various quantities. |

| Thermo Fisher Scientific | AC376840050, AC376840250 | 98% | Offered under the Acros Organics brand. |

| TCI America | B2083 | >98.0% (GC) | Provides detailed specifications and analytical data upon request. |

| Santa Cruz Biotechnology | sc-226877 | --- | Primarily for research use. |

| BLD Pharmatech | BD136996 | 98% | Offers bulk quantities for larger scale synthesis. |

| Chem-Impex International | 06381 | 98%+ | --- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, reaction planning, and analytical method development.

| Property | Value |

| CAS Number | 15835-77-5 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 118-120 °C at 10 mmHg |

| Density | 1.085 g/cm³ |

| Refractive Index | ~1.533 |

Synthetic Applications and Experimental Protocols

This compound is a versatile acylating agent employed in the synthesis of a variety of target molecules. A notable application is in the preparation of N-substituted indazole carboxamides, a class of compounds investigated for their activity as voltage-gated sodium channel modulators, with potential uses as insecticides.

Exemplary Protocol: Synthesis of an Indazole Carboxamide Intermediate

The following protocol describes the acylation of a substituted indazole with this compound, a key step in the synthesis of certain bioactive compounds. This procedure is adapted from methodologies described in the patent literature.

Reaction Scheme:

Figure 1: General workflow for the acylation of an indazole derivative.

Materials:

-

3-Amino-1H-indazole derivative (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the 3-amino-1H-indazole derivative in anhydrous dichloromethane, add anhydrous pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(indazol-3-yl)-2-tert-butylbenzamide derivative.

This synthetic intermediate is a precursor to a range of N-arylindazole carboxamides that have been explored for their insecticidal properties. The tert-butyl group plays a crucial role in the molecule's conformation and interaction with its biological target.

Logical Relationship in Bioactive Compound Synthesis

The synthesis of complex bioactive molecules often follows a multi-step pathway where key fragments are synthesized separately and then coupled. This compound serves as a critical building block for one of these fragments, which is then used in a subsequent coupling reaction to form the final active pharmaceutical or agrochemical ingredient.

Figure 2: Synthetic logic for constructing bioactive molecules.

Theoretical studies on 2-tert-Butylbenzoyl chloride reactivity

An In-depth Technical Guide on the Theoretical Reactivity of 2-tert-Butylbenzoyl Chloride

Introduction

This compound is an acyl chloride characterized by the presence of a bulky tert-butyl group at the ortho position of the benzene ring. This substitution pattern imparts significant steric hindrance around the electrophilic carbonyl carbon, which profoundly influences its reactivity towards nucleophiles. Understanding the interplay of steric and electronic effects is crucial for predicting reaction outcomes and designing synthetic routes in medicinal chemistry and materials science, where benzoyl chlorides are common building blocks. This guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the reactivity of this compound, with a focus on computational modeling and kinetic analysis.

Theoretical Studies of Reactivity

Theoretical studies, primarily employing quantum chemical methods, offer deep insights into the reaction mechanisms and energetics that govern the reactivity of this compound.

Computational Methodologies

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of reactions involving acyl chlorides. Common approaches involve the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d) or larger sets for more accurate energy calculations. Solvent effects, which are critical for reactions in solution, are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Reaction Mechanisms

The nucleophilic acyl substitution of this compound can proceed through different pathways. The steric hindrance from the ortho-tert-butyl group can influence the stability of intermediates and transition states. Theoretical calculations help to distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a tetrahedral intermediate. For sterically hindered acyl chlorides, the energy barrier for the formation of the tetrahedral intermediate is often the rate-determining step.

Calculated Reaction Energetics

The following table presents representative theoretical energetic data for the reaction of this compound with various nucleophiles, calculated using DFT. These values are illustrative and can vary with the level of theory and solvent model used.

| Nucleophile | Reaction Type | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| H₂O | Hydrolysis | 18.5 | -8.2 |

| CH₃OH | Methanolysis | 19.2 | -7.5 |

| NH₃ | Ammonolysis | 15.8 | -12.1 |

Note: These are representative values for a sterically hindered benzoyl chloride and serve as an illustration.

Caption: Computational workflow for theoretical reactivity studies.

Experimental Determination of Reactivity

Experimental studies are essential to validate theoretical predictions and to quantify the reactivity of this compound under real-world conditions.

Kinetic Studies

The rate of reaction of this compound with nucleophiles can be monitored using various analytical techniques. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, can track the disappearance of the reactant or the appearance of the product over time. Conductometric methods can be employed for reactions that produce ionic species, by measuring the change in conductivity of the solution.

Experimental Kinetic Data

The following table summarizes representative experimental kinetic data for the solvolysis of a sterically hindered benzoyl chloride, which serves as a proxy for this compound.

| Solvent | Nucleophile | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| 80% Acetone/Water | H₂O | 25 | 1.2 x 10⁻⁴ | 5776 |

| Methanol | CH₃OH | 25 | 8.5 x 10⁻⁵ | 8155 |

| Ethanol | C₂H₅OH | 25 | 3.1 x 10⁻⁵ | 22359 |

Note: This data is representative for a sterically hindered benzoyl chloride and is for illustrative purposes.

Detailed Experimental Protocol: Kinetic Study of Hydrolysis

Objective: To determine the rate constant for the hydrolysis of this compound in an aqueous organic solvent mixture using UV-Vis spectroscopy.

Materials:

-

This compound

-

Spectrophotometric grade acetone and water

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare an 80:20 (v/v) acetone-water solvent mixture.

-

Set the spectrophotometer to a wavelength where the product, 2-tert-butylbenzoic acid, has a significant absorbance, and the reactant, this compound, has minimal absorbance. This is typically determined by scanning the UV-Vis spectra of both compounds beforehand.

-

Equilibrate the solvent mixture and the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

-

Prepare a stock solution of this compound in dry acetone.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette containing the thermostatted solvent mixture.

-

Immediately begin recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line will be -k.

Caption: Experimental workflow for kinetic analysis of hydrolysis.

The Role of the Ortho-tert-Butyl Group

The reactivity of this compound is dominated by the steric and electronic effects of the ortho-tert-butyl group.

Steric Hindrance

The bulky tert-butyl group physically obstructs the trajectory of incoming nucleophiles towards the electrophilic carbonyl carbon. This steric shield raises the activation energy of the nucleophilic attack, thereby slowing down the reaction rate compared to less hindered benzoyl chlorides.

Caption: Steric hindrance around the carbonyl group.

Electronic Effects

The tert-butyl group is weakly electron-donating through induction. This effect slightly reduces the electrophilicity of the carbonyl carbon, but its contribution to the overall reactivity is generally considered to be minor compared to the overwhelming steric effects.

Conclusion

The reactivity of this compound is a classic example of sterically controlled organic reactions. Theoretical calculations, particularly DFT, are powerful tools for elucidating the reaction mechanisms and energetics, while experimental kinetic studies provide essential quantitative data to validate these models. The pronounced steric hindrance from the ortho-tert-butyl group is the primary factor responsible for its attenuated reactivity. A thorough understanding of these principles is vital for the effective application of this compound and related compounds in various fields of chemical synthesis.

Methodological & Application

Application Notes: 2-tert-Butylbenzoyl Chloride in Friedel-Crafts Acylation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-tert-butylbenzoyl chloride in Friedel-Crafts acylation. The sterically demanding tert-butyl group at the ortho position exerts significant steric hindrance, influencing regioselectivity and reactivity, making it a valuable reagent in targeted synthesis. These protocols are particularly relevant for the synthesis of complex benzophenone derivatives, which are key intermediates in the development of therapeutic agents, such as p38 MAP kinase inhibitors for inflammatory diseases.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2][3] The choice of acylating agent is critical in directing the regiochemical outcome of the reaction. This compound, with its bulky tert-butyl group, offers a unique steric profile that can be exploited to achieve high regioselectivity, often favoring acylation at the para position of activated aromatic substrates. This steric control is instrumental in the synthesis of specific isomers required for biologically active molecules. One notable application is in the synthesis of substituted benzophenones that act as potent inhibitors of the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.[4][5][6]

Key Applications

-

Regioselective Synthesis: The primary application of this compound is in the regioselective acylation of aromatic and heteroaromatic compounds. The steric bulk of the tert-butyl group typically directs the incoming acyl group to the less hindered position of the aromatic ring, most commonly the para position.

-

Synthesis of Pharmaceutical Intermediates: This reagent is instrumental in the synthesis of complex benzophenone derivatives that are precursors to a variety of biologically active molecules, including inhibitors of enzymes such as p38 MAP kinase.

-

Development of UV Stabilizers: Substituted benzophenones, synthesized via this method, are also utilized as UV absorbers and stabilizers in various materials.

Data Presentation

Table 1: Reaction Conditions and Yields for Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Anisole | AlCl₃ | Dichloromethane | 0 to rt | 2 | 2-tert-Butyl-4-methoxybenzophenone | 92 |

| Phenol | AlCl₃ | 1,2-Dichloroethane | 0 to rt | 3 | 2-tert-Butyl-4-hydroxybenzophenone | 85 |

| 4-Fluorophenol | AlCl₃ | Dichloromethane | 0 to rt | 1.5 | (2-tert-Butyl-4-hydroxyphenyl)(4-fluorophenyl)methanone | Not specified |

| 2-Methoxynaphthalene | Cu(OTf)₂ | [bmim][BF₄] | 100 | 1 | 1-(2-tert-Butylbenzoyl)-2-methoxynaphthalene | Quantitative |

Experimental Protocols

Protocol 1: Synthesis of (2-tert-Butyl-4-hydroxyphenyl)(4-fluorophenyl)methanone - A Precursor for p38 MAP Kinase Inhibitors

This protocol is adapted from the synthesis of benzophenone intermediates for p38 MAP kinase inhibitors.

Materials:

-

This compound

-

4-Fluorophenol

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1N solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

Carefully quench the reaction by slowly pouring it into a mixture of ice and 1N HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford (2-tert-butyl-4-hydroxyphenyl)(4-fluorophenyl)methanone.

Protocol 2: Synthesis of 2-tert-Butyl-4-methoxybenzophenone

Materials:

-

This compound

-

Anisole

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1N solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anisole (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add aluminum chloride (1.2 eq) portion-wise to the stirred solution.

-

Add this compound (1.0 eq) dropwise to the mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1N HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash chromatography to obtain 2-tert-butyl-4-methoxybenzophenone.

Visualizations

Friedel-Crafts Acylation Workflow

Caption: General experimental workflow for Friedel-Crafts acylation.

p38 MAP Kinase Signaling Pathway

The product of the Friedel-Crafts acylation, a substituted benzophenone, can be further elaborated into a p38 MAP kinase inhibitor. This inhibitor blocks the signaling cascade that leads to the production of pro-inflammatory cytokines.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. sinobiological.com [sinobiological.com]

Application Notes and Protocols: 2-tert-Butylbenzoyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of organic chemistry, particularly concerning sterically hindered acylating agents and the hydrolysis of amides. Direct literature precedent for the use of 2-tert-butylbenzoyl chloride as a standard protecting group for amines is limited. Therefore, the provided methodologies should be considered hypothetical and may require optimization for specific substrates.

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal. Benzoyl groups are a common choice for amine protection due to their general stability.

This document explores the potential application of this compound as a protecting group for primary and secondary amines. The sterically bulky tert-butyl group at the ortho position is expected to influence the reactivity of the acyl chloride and the stability of the resulting amide. This steric hindrance can offer unique selectivity in both the protection and deprotection steps. It is anticipated that the 2-tert-butylbenzoyl group will exhibit enhanced stability towards certain reagents compared to a standard benzoyl group, while its removal may require more forcing conditions.

Data Presentation

Due to the limited specific data available for this compound as a protecting group, the following tables summarize the proposed reaction conditions based on analogies with other sterically hindered benzoylating agents like 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride).

Table 1: Proposed Conditions for Protection of Amines with this compound

| Parameter | Proposed Condition | Notes |

| Reagents | Amine, this compound (1.1-1.5 eq.), Base (e.g., triethylamine, pyridine, or DIPEA; 1.5-2.0 eq.) | An excess of the acyl chloride and base is recommended to drive the reaction to completion, especially with less nucleophilic amines. |

| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | The choice of solvent will depend on the solubility of the amine substrate. |

| Temperature | 0 °C to room temperature. | Initial addition of the acyl chloride at 0 °C is advisable to control the exothermicity of the reaction. The reaction may require warming to room temperature or gentle heating for less reactive amines. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Steric hindrance may lead to longer reaction times. |

| Work-up | Aqueous work-up to remove base hydrochloride salts and excess reagents, followed by extraction and purification. | Standard purification techniques such as column chromatography or recrystallization can be employed. |

Table 2: Proposed Conditions for Deprotection of 2-tert-Butylbenzamides

| Parameter | Proposed Condition | Notes |

| Method | Forced Basic Hydrolysis | Due to steric hindrance, standard basic hydrolysis may be slow. |

| Reagents | Strong base (e.g., NaOH or KOH) in a high-boiling solvent mixture. | A mixture of water and a co-solvent like ethylene glycol or dioxane is recommended to achieve the necessary high temperatures. |

| Temperature | Reflux (typically >100 °C) | High temperatures are likely necessary to overcome the steric hindrance around the amide carbonyl. |

| Reaction Time | 12 - 72 hours | The deprotection will likely be slow and should be monitored carefully. |

| Method | Acidic Hydrolysis | Strong acidic conditions can also be employed. |

| Reagents | Concentrated mineral acid (e.g., 6M HCl or H₂SO₄). | This method may not be suitable for acid-sensitive substrates. |

| Temperature | Reflux | Similar to basic hydrolysis, elevated temperatures will likely be required. |

| Reaction Time | 12 - 48 hours | Monitoring of the reaction progress is essential. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with this compound

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M).

-

Addition of Base: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2-tert-butylbenzoyl)amine.

Protocol 2: General Procedure for the Deprotection of a 2-tert-Butylbenzamide via Basic Hydrolysis

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the N-(2-tert-butylbenzoyl)amine (1.0 eq.) in a mixture of ethylene glycol and water (e.g., 3:1 v/v).

-

Addition of Base: Add a significant excess of solid potassium hydroxide (e.g., 10-20 eq.).

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent ratio, but will likely be >120 °C) and maintain reflux for 24-72 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl.

-

Isolation: Extract the liberated amine with a suitable organic solvent (e.g., ethyl acetate or DCM). The exact work-up procedure will depend on the properties of the target amine.

-

Purification: The crude amine can be further purified by distillation, recrystallization, or column chromatography.

Mandatory Visualizations

Caption: Proposed workflow for the protection of amines.

Caption: Proposed workflow for the deprotection of N-(2-tert-butylbenzoyl)amines.

Conclusion

While not a commonly documented protecting group, this compound presents an interesting hypothetical option for amine protection, particularly where enhanced stability of the protected amine is desired. The steric hindrance imparted by the ortho-tert-butyl group is expected to render the resulting amide more robust towards nucleophilic and basic conditions compared to a simple benzamide. However, this same steric factor will likely necessitate more forcing conditions for both the initial protection and the final deprotection steps. The protocols and data presented herein are intended as a starting point for researchers interested in exploring the utility of this potentially valuable, yet under-investigated, protecting group. Experimental validation and optimization are highly recommended for any specific application.

Application Notes and Protocols for the Synthesis of Amides using 2-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of amides from the sterically hindered acyl chloride, 2-tert-butylbenzoyl chloride. The steric bulk of the tert-butyl group can influence reaction kinetics and substrate scope, making specific protocols valuable for researchers. The following sections detail a general procedure, representative reaction data, and a visual workflow for this transformation.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for creating amide linkages. This method is characterized by its typically high yields and broad applicability.[1] The use of a sterically hindered acyl chloride like this compound can be advantageous in directing reactions to less hindered sites in multifunctional molecules or for synthesizing amides with specific conformational properties. However, the steric hindrance can also present challenges, potentially requiring modified reaction conditions to achieve optimal results.[2][3]

Data Presentation

The following table summarizes representative reactions of this compound with a variety of primary and secondary amines. The data presented is compiled from typical results for Schotten-Baumann reactions and should be considered illustrative for the purposes of comparison. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 4 | 85 |

| 2 | 4-Chloroaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 5 | 82 |

| 3 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 3 | 92 |

| 4 | Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 2 | 95 |

| 5 | Morpholine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 4 | 90 |

| 6 | tert-Butylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 12 | 65 |

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-tert-butylbenzamides

This protocol describes a general method for the reaction of this compound with an amine in the presence of a tertiary amine base.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, etc.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approximately 0.1-0.5 M).

-

Addition of Base: Add triethylamine (1.1-1.5 eq.) to the stirred solution of the amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise via a dropping funnel or syringe over 15-30 minutes. The reaction is often exothermic.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding water or 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Characterize the purified amide product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.[4][5]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of amides from this compound.

References

Application of 2-tert-Butylbenzoyl Chloride in Polymer Synthesis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Extensive literature searches for the application of 2-tert-butylbenzoyl chloride in polymer synthesis have revealed a significant lack of documented use. Despite comprehensive queries, no specific experimental protocols, quantitative data, or established reaction mechanisms involving this particular chemical as a monomer, initiator, or modifying agent in polymerization processes were found. The scientific literature and chemical databases predominantly feature information on its structural isomer, 4-tert-butylbenzoyl chloride, and the simpler compound, tert-butyl chloride, in various polymerization applications.

This lack of available data prevents the creation of detailed application notes and protocols as requested. The absence of quantitative data means no summary tables can be compiled, and without established experimental workflows or signaling pathways, no relevant diagrams can be generated.

Context from a Structurally Related Isomer: 4-tert-Butylbenzoyl Chloride

While no information is available for the 2-tert-butyl isomer, its counterpart, 4-tert-butylbenzoyl chloride, sees use in the synthesis of specific polymer systems. It is primarily used as a modifying agent or a monomer in the creation of polymers with specialized properties. For instance, it is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems which contain 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties. It is also utilized in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. These applications highlight the role of the tert-butyl group in influencing the final properties of the polymer, such as solubility and thermal stability.

It is important to reiterate that the applications mentioned above are for 4-tert-butylbenzoyl chloride and not the this compound specified in the topic. The difference in the position of the bulky tert-butyl group on the benzene ring can significantly impact the reactivity and steric hindrance of the molecule, meaning the applications of the 4-isomer cannot be directly extrapolated to the 2-isomer.

Conclusion

Based on a thorough review of available scientific literature, there are no documented applications of this compound in the field of polymer synthesis. Researchers and scientists looking to utilize this specific compound would be venturing into novel territory, and any potential applications would require foundational research to establish reaction conditions, efficacy, and the properties of any resulting polymers. Therefore, at present, no detailed application notes, experimental protocols, or associated data for the use of this compound in polymer synthesis can be provided.

Application Notes: The Role of 2-tert-Butylbenzoyl Chloride in Modern Pharmaceutical Synthesis

Introduction

2-tert-Butylbenzoyl chloride is a sterically hindered acylating agent of significant interest in the field of medicinal chemistry and pharmaceutical development. Its bulky tert-butyl group provides unique reactivity and selectivity, making it a crucial building block for complex molecular architectures. The steric hindrance can influence the regioselectivity of acylation reactions and often imparts desirable metabolic stability and pharmacokinetic properties to the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of this compound in the synthesis of two notable drug candidates: Ivacaftor and Navarixin.

Application Note 1: Synthesis of Ivacaftor (Kalydeco)

Background: Ivacaftor is a groundbreaking therapeutic agent used for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It functions as a CFTR potentiator, increasing the probability of the CFTR channel being open and thereby enhancing chloride ion transport. This compound is a key reagent in the final N-acylation step to produce the Ivacaftor molecule.

Experimental Workflow: Synthesis of Ivacaftor

The synthesis involves the acylation of an aminophenyl-quinoline precursor with this compound. The bulky acylating agent is crucial for forming the final amide bond that characterizes the Ivacaftor structure.

Caption: Workflow for the N-acylation step in Ivacaftor synthesis.

Experimental Protocol

This protocol is adapted from synthetic procedures described in the patent literature.

-

Reaction Setup: To a solution of 4-oxo-5-({[2-(propan-2-yl)pyridin-4-yl]methyl}amino)-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as toluene, add pyridine (2.0 eq) as a base.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in toluene to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at ambient temperature for 12-18 hours, monitoring the reaction progress by HPLC or TLC.

-

Quenching and Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a solvent system such as isopropanol/heptane to afford Ivacaftor as a white to off-white solid.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 1.1 eq (this compound) | Patent Literature |

| Solvent | Toluene / Pyridine | Patent Literature |

| Reaction Time | 12 - 18 hours | Patent Literature |

| Temperature | Ambient | Patent Literature |

| Typical Yield | >85% | Process Chemistry Data |

| Purity (HPLC) | >99.5% | Pharmaceutical Standard |

Signaling Pathway of Ivacaftor

Ivacaftor acts directly on the CFTR protein channel on the cell surface. In individuals with gating mutations (like G551D), the CFTR channel is present but remains mostly closed. Ivacaftor binds to the channel, increasing the probability that it will open, thereby restoring the flow of chloride ions and hydrating the cellular surface.

Caption: Mechanism of action of Ivacaftor on the CFTR protein channel.

Application Note 2: Synthesis of Navarixin (SCH 527123)